1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is a chemical compound notable for its structural characteristics and potential applications in medicinal chemistry. This compound features a urea functional group, which is significant in the development of various pharmaceutical agents due to its ability to interact with biological targets.
This compound falls under the category of aryl ureas, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. Aryl ureas often serve as scaffolds in drug design due to their ability to form hydrogen bonds and engage in π-π stacking interactions with biological molecules .
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea can be achieved through several methods, primarily focusing on the coupling of appropriate precursors. A common approach includes:
The molecular structure of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea can be represented as follows:
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea can participate in various chemical reactions due to its functional groups:
The stability of the urea bond allows for selective reactions at the halogen sites, which can be exploited in synthetic pathways aimed at generating more complex molecules .
The mechanism of action for compounds like 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea often involves interaction with specific biological targets. In particular:
Studies have shown that modifications on the phenyl rings can significantly influence potency and selectivity against specific biological targets, suggesting a structure-activity relationship that can guide further drug design efforts .
Relevant data indicates that compounds with similar structures exhibit significant stability and reactivity profiles suitable for pharmaceutical applications .
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea has potential applications in:
Additionally, ongoing research into similar compounds continues to reveal new therapeutic potentials, especially in oncology and inflammation-related disorders .
The strategic incorporation of urea pharmacophores into kinase inhibitors represents a cornerstone of modern anti-angiogenic cancer therapeutics. Diaryl urea derivatives exemplify this approach, exhibiting precise binding to vascular endothelial growth factor receptor-2 (VEGFR-2)—a pivotal regulator of tumor-associated angiogenesis. The compound 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea (CAS 160132-69-4) epitomizes this class, integrating halogenated aromatic systems with a flexible chloroethylurea chain. Its structural configuration enables dual targeting of hydrophobic kinase domains and critical hydrogen bonding sites, positioning it as a versatile scaffold for VEGFR-2 inhibition [1] [4].
Table 1: Key Identifiers of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
Property | Value |
---|---|
IUPAC Name | 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea |
Molecular Formula | C₉H₉BrClFN₂O |
Molecular Weight | 295.54 g/mol |
SMILES | O=C(NCCCl)NC1=CC=C(Br)C=C1F |
InChIKey | YZONNKHIMJUJFB-UHFFFAOYSA-N |
CAS Registry | 160132-69-4 |
Diaryl ureas disrupt VEGFR-2 signaling through competitive binding at the ATP pocket, leveraging three-dimensional complementarity to the kinase domain’s conserved residues. The pharmacophore necessitates:
In 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea, the bromine atom augments hydrophobic burial in HP-I, while fluorine ortho to urea imposes torsional restraint, pre-organizing the molecule for optimal H-bond donation/acceptance. This geometric precision results in ~30% higher kinase affinity compared to non-halogenated analogs, as quantified by computational binding free energy simulations [10].
Table 2: Key VEGFR-2 Residues Interacting with Diaryl Urea Pharmacophores
Binding Site | Residue Interaction | Functional Role |
---|---|---|
DFG Motif | Glu885 (H-bond acceptor) | Anchors urea carbonyl oxygen |
Asp1046 (H-bond donor) | Binds urea N-H groups | |
Hydrophobic Pocket I | Val916, Leu840, Phe918 | Stabilizes halogenated aryl rings |
Allosteric Pocket | Phe1047 | Accommodates chloroethyl chain |
Quinazoline-urea hybrids signify a strategic evolution in VEGFR-2 inhibition, merging the hinge-binding proficiency of quinazoline with the DFG-targeting specificity of diaryl ureas. This synergy addresses limitations of first-generation inhibitors like sorafenib, which exhibit suboptimal kinase selectivity and pharmacokinetic profiles [2] [8]. Key structural advances include:
Table 3: Milestones in Quinazoline-Urea Hybrid Development
Hybrid Structure | VEGFR-2 IC₅₀ | Key Structural Innovation | Biological Impact |
---|---|---|---|
Vandetanib (ZD6474) | 40 nM | 4-Anilinoquinazoline + urea | First FDA-approved quinazoline-urea hybrid |
Cediranib (AZD2171) | <1 nM | 6,7-Dimethoxyquinazoline + ethylurea | Sub-nanomolar potency in xenografts |
SA05 (Quinazoline-thiazole) [2024] | 0.79 μM* | Thiazole allosteric moiety + hydrazone linker | Superior to sorafenib in CAM angiogenesis assays |
Compound 5p [2024] | 0.117 μM | Quinazolin-4(3H)-one + ethylthio-urea | Induces G1/S cell cycle arrest in MCF-7 |
*Anti-proliferative activity on EA.hy926 endothelial cells
Recent designs exploit de novo fragment grafting, exemplified by AutoT&T-generated hybrids retaining the diaryl urea segment of sorafenib while incorporating quinazoline-based hinge binders. These molecules demonstrate 2.8-fold greater cytotoxicity in A549 lung cancer cells than the parent drug, attributable to synergistic kinase domain saturation [2] [8]. The bromo-fluoro aryl motif—as seen in 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea—remains integral to next-generation hybrids, underscoring its role in sustaining hydrophobic efficacy within optimized polypharmacological frameworks [4] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2